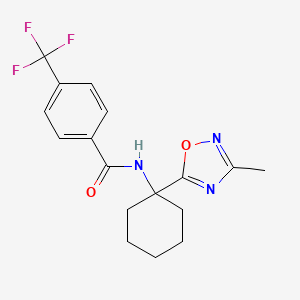

N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

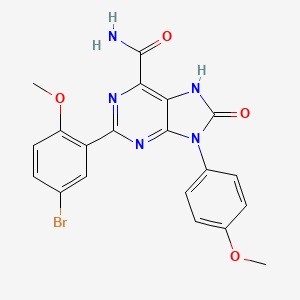

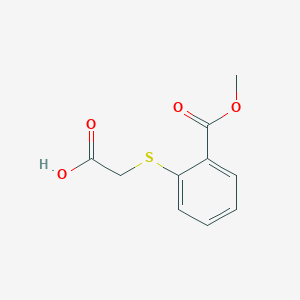

“N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C17H18F3N3O2 . It has a molecular weight of 368.35 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in this compound, can be achieved through a one-pot synthesis-arylation strategy . This involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The structure also includes a trifluoromethyl group attached to a benzamide group .Chemical Reactions Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, like this compound, has traditionally depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones . These synthetic precursors undergo oxadiazole synthesis via dehydrative or oxidative methods .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involves cyclohexyl or benzyl isocyanide and benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones through Ugi reactions. These compounds represent a novel class of pseudopeptidic [1,2,4]triazines, suggesting a synthetic pathway that may be relevant for derivatives of N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

The reaction of benzamide oxime with N, N'-dicyclohexylcarbodiimide resulted in the formation of 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole, highlighting a method that could potentially be adapted for the synthesis of related compounds, including N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide (Kawashima & Tabei, 1986).

Anticancer Applications

- A study on the design, synthesis, and anticancer evaluation of a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of similar structures for therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Material Science Applications

- New aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units synthesized showed good thermal stability and solubility, with potential applications in the development of thin flexible films with significant mechanical strength. These findings can inform research on materials with similar structural motifs for industrial applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).

Antimicrobial and Antiplasmodial Activities

- Thiosemicarbazide derivatives used for synthesizing various heterocyclic compounds showed antimicrobial activity, demonstrating the utility of incorporating specific functional groups for targeted biological properties. This highlights a research area that could be explored with N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide derivatives (Elmagd, Hemdan, Samy, & Youssef, 2017).

Orientations Futures

1,2,4-oxadiazole motifs are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are currently being investigated for their activity as anticancer, antimicrobial, and antiviral agents . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propriétés

IUPAC Name |

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c1-11-21-15(25-23-11)16(9-3-2-4-10-16)22-14(24)12-5-7-13(8-6-12)17(18,19)20/h5-8H,2-4,9-10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQTUUVHPAQMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2608760.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2608761.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2608763.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2608767.png)

![Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2608769.png)

![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)

![4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)

![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)